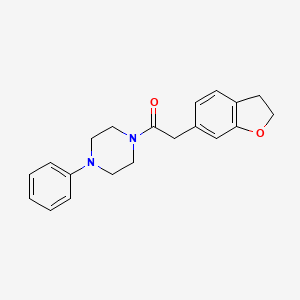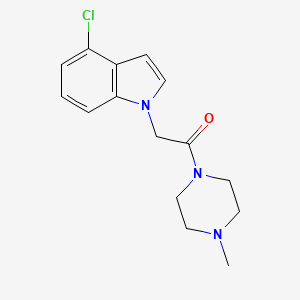![molecular formula C22H24N4O4S B11129215 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11129215.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include thiolane derivatives, methoxyphenyl compounds, pyridine derivatives, and pyrazole carboxylic acids. Common synthetic routes may involve:
Condensation reactions: Combining the thiolane and methoxyphenyl derivatives under acidic or basic conditions.
Cyclization reactions: Forming the pyrazole ring through cyclization of appropriate intermediates.
Amidation reactions: Introducing the carboxamide group through reactions with amines or amides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This may include:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups or the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the aromatic rings.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Exploring its use in materials science or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with receptors to modulate their activity.
Signal transduction pathways: Affecting cellular signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
- 1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-HYDROXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
- 1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-3-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE
Uniqueness
1-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-4-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
属性
分子式 |
C22H24N4O4S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
2-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-30-19-4-2-17(3-5-19)20-14-21(26(25-20)18-9-13-31(28,29)15-18)22(27)24-12-8-16-6-10-23-11-7-16/h2-7,10-11,14,18H,8-9,12-13,15H2,1H3,(H,24,27) |
InChI 键 |
BQHWVPQBFCYESY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NCCC3=CC=NC=C3)C4CCS(=O)(=O)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Bromophenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129140.png)
![3-{6-Butyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine](/img/structure/B11129150.png)
![4-butyl-N-(3-methoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11129163.png)
![2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11129183.png)
![5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11129186.png)
![3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11129188.png)

![2-[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11129195.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129200.png)
![furan-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone](/img/structure/B11129203.png)
methanone](/img/structure/B11129204.png)
![N-(3-ethoxypropyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11129206.png)

![N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11129218.png)
